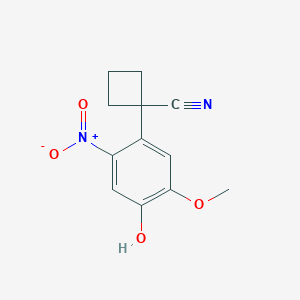

1-(4-Hydroxy-5-methoxy-2-nitrophenyl)cyclobutanecarbonitrile

Description

1-(4-Hydroxy-5-methoxy-2-nitrophenyl)cyclobutanecarbonitrile is a cyclobutane-based nitrile derivative featuring a substituted phenyl ring with hydroxyl (-OH), methoxy (-OCH₃), and nitro (-NO₂) groups at positions 4, 5, and 2, respectively. The compound’s structure combines a rigid cyclobutane core with a polar aromatic system, making it a candidate for applications in organic synthesis and materials science.

Properties

IUPAC Name |

1-(4-hydroxy-5-methoxy-2-nitrophenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-18-11-5-8(12(7-13)3-2-4-12)9(14(16)17)6-10(11)15/h5-6,15H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLXURONCZIUIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C2(CCC2)C#N)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201183611 | |

| Record name | 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)cyclobutanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201183611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1527503-23-6 | |

| Record name | 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)cyclobutanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1527503-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)cyclobutanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201183611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation

- Substituted phenylacetonitrile serves as the starting material. For the target compound, the phenyl ring is pre-functionalized with hydroxy and methoxy groups at the 4- and 5-positions, respectively.

- The phenylacetonitrile is treated with a strong base such as sodium hydride to deprotonate the benzylic position.

Alkylation to Form Cyclobutanecarbonitrile

- The deprotonated phenylacetonitrile is reacted with a terminally bis-halogenated alkane , for example, 1,3-dibromopropane, to form a cyclobutanecarbonitrile ring via intramolecular cyclization.

- Alternatively, a monohalogenated alkane can be used to form alkylated products where R groups are identical alkyl substituents.

Aromatic Nitration

- The cyclobutanecarbonitrile intermediate is subjected to nitration using nitric acid under controlled temperature conditions (usually below 10 °C) to introduce the nitro group at the 2-position of the phenyl ring.

- This step requires careful temperature control and safety precautions due to the exothermic nature of nitration reactions.

Introduction of Hydroxy and Methoxy Groups

- Hydroxy and methoxy substituents may be introduced by selective demethylation or methylation reactions depending on the starting material.

- For example, methoxy groups can be introduced by methylation of hydroxy groups using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Hydroxy groups can be introduced by hydrolysis of methoxy or protected intermediates.

Research Findings and Process Improvements

- A process described for related cyclobutanecarbonitrile derivatives emphasizes safety improvements by eliminating hazardous nitration steps and optimizing intermediate handling.

- Use of mild bases and solvents such as 2-methyltetrahydrofuran and controlled hydrogenation conditions improves yield and purity.

- The process is scalable to multikilogram quantities with high purity (>99%) and controlled particle size, which is crucial for pharmaceutical applications.

Data Table: Summary of Key Reaction Conditions

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation | Sodium hydride, 1,3-dibromopropane | Room temp | 80-90 | Forms cyclobutanecarbonitrile intermediate |

| Nitration | Nitric acid in sulfuric acid | 0–10 °C | 85-92 | Requires strict temperature control |

| Methoxylation | Methyl iodide or dimethyl sulfate, base | Room temp | 75-85 | Introduces methoxy group |

| Hydroxylation/Demethylation | Hydrolysis or selective demethylation | Variable | 70-80 | To obtain hydroxy group |

| Purification | Filtration, recrystallization | Ambient | — | Yields pure final compound |

Chemical Reactions Analysis

1-(4-Hydroxy-5-methoxy-2-nitrophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the nitro group to an amino group.

Major Products: The major products formed from these reactions include carboxylic acids, amines, and substituted phenyl derivatives.

Scientific Research Applications

1-(4-Hydroxy-5-methoxy-2-nitrophenyl)cyclobutanecarbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)cyclobutanecarbonitrile with structurally related cyclobutanecarbonitrile derivatives, focusing on substituent effects, molecular properties, and applications.

1-(4-Chlorophenyl)cyclobutanecarbonitrile (CAS 28049-61-8)

- Molecular Formula : C₁₁H₁₀ClN

- Molecular Weight : 191.66 g/mol

- Substituents : Chlorine (-Cl) at position 4.

- Key Properties : LogP = 2.92 (indicating moderate lipophilicity) .

- Applications : Used in reverse-phase HPLC analysis with a Newcrom R1 column, highlighting its stability under chromatographic conditions .

- Comparison: The absence of polar -OH and -NO₂ groups in this analog results in lower polarity compared to the target compound. The chlorine atom’s electron-withdrawing nature is weaker than nitro, suggesting reduced reactivity in electrophilic substitutions.

1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)cyclobutanecarbonitrile (CAS 1527503-22-5)

- Molecular Formula : C₁₉H₁₈N₂O₄

- Molecular Weight : 338.37 g/mol

- Substituents: Benzyloxy (-OBn) at position 4, methoxy (-OCH₃) at 5, and nitro (-NO₂) at 2.

- Key Properties : The benzyloxy group increases steric bulk and lipophilicity compared to the hydroxyl group in the target compound.

- Applications : Likely serves as a synthetic intermediate, where benzyloxy acts as a protecting group for hydroxyl during multi-step synthesis .

- Comparison : The benzyloxy group enhances stability under acidic/basic conditions but requires deprotection to yield the target compound. Its higher molecular weight and logP (inferred) suggest lower aqueous solubility than the target.

1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclobutanecarbonitrile (CAS 1163707-57-0)

- Molecular Formula: Not explicitly provided, but structural analysis suggests a heterocyclic system.

- Substituents: 2-Amino-4-methylthiazole fused to a pyridine ring.

- Key Properties: The thiazole and pyridine moieties introduce aromaticity and basicity, with the amino group (-NH₂) enabling hydrogen bonding.

- Applications: Potential use in medicinal chemistry due to thiazole’s prevalence in bioactive molecules .

- Comparison : The heterocyclic system diverges significantly from the target’s nitro-aromatic structure, prioritizing electronic diversity over direct functional group similarity.

1-(2,4-Difluorophenyl)cyclobutanecarbonitrile

- Molecular Formula: Not explicitly provided (inferred as C₁₁H₈F₂N).

- Substituents : Fluorine (-F) at positions 2 and 4.

- Applications: Intermediate in organic synthesis, particularly for cyano-containing compounds .

- Comparison : Fluorine’s electron-withdrawing effect is weaker than nitro, making the phenyl ring less electron-deficient. The absence of -OH and -OCH₃ limits hydrogen-bonding capacity compared to the target compound.

Data Table: Comparative Analysis of Cyclobutanecarbonitrile Derivatives

Research Findings and Implications

- Substituent Effects: Nitro Groups: Enhance electrophilic substitution reactivity and polarity but may reduce stability under reducing conditions. Hydroxyl vs. Halogens (Cl, F): Provide moderate electron-withdrawing effects and lipophilicity, favoring applications in chromatography and intermediate synthesis .

- Synthetic Utility: The target compound’s -OH and -NO₂ groups make it a versatile intermediate for further functionalization, though its polarity may complicate purification.

Biological Activity

1-(4-Hydroxy-5-methoxy-2-nitrophenyl)cyclobutanecarbonitrile (CAS No. 1527503-23-6) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₂N₂O₄, with a molecular weight of approximately 248.24 g/mol. The compound features a cyclobutane ring, a nitrophenyl moiety, and hydroxyl and methoxy substituents, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₄ |

| Molecular Weight | 248.24 g/mol |

| CAS Number | 1527503-23-6 |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the nitro group is significant for its reactivity and potential as a pharmacophore.

- Antioxidant Activity : Preliminary studies indicate that the compound exhibits antioxidant properties, which may protect cells from oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects : The hydroxyl group can contribute to anti-inflammatory activity by inhibiting pro-inflammatory cytokines.

- Antitumor Potential : Research suggests that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various derivatives of cyclobutanecarbonitriles, including the target compound. The results indicated that this compound demonstrated significant radical scavenging activity compared to standard antioxidants like ascorbic acid.

Study 2: Anti-inflammatory Mechanism

In vitro experiments were conducted using human macrophage cell lines to assess the anti-inflammatory effects of the compound. Results showed a reduction in the expression of inflammatory markers (TNF-alpha and IL-6) when treated with varying concentrations of the compound, suggesting a dose-dependent response.

Study 3: Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound were tested against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound exhibited IC50 values in the micromolar range, indicating promising antitumor activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)cyclobutanecarbonitrile?

- Answer : Synthesis typically involves multi-step reactions. A plausible route includes:

Cyclobutane ring formation : Cycloaddition or alkylation strategies to construct the cyclobutane-carbonitrile core.

Functionalization : Introducing the 4-hydroxy-5-methoxy-2-nitrophenyl group via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

Nitration : Controlled nitration at the ortho position relative to the hydroxyl group, ensuring regioselectivity using mixed acid systems (HNO₃/H₂SO₄) .

Key considerations include protecting the hydroxyl group during nitration to prevent undesired oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer : A combination of techniques is essential:

- NMR : ¹H/¹³C NMR to confirm substituent positions and cyclobutane geometry. Aromatic protons in the nitrophenyl group appear downfield (δ 7.5–8.5 ppm) .

- IR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ expected at m/z 289.0851).

- X-ray Crystallography : For unambiguous structural confirmation (e.g., C–C bond lengths in cyclobutane: ~1.54 Å) .

Q. How should researchers purify this compound to achieve >95% purity?

- Answer :

- Recrystallization : Use polar aprotic solvents (e.g., acetonitrile or DMF/water mixtures) to exploit solubility differences .

- Chromatography : Silica gel chromatography with gradient elution (e.g., 10–40% ethyl acetate in hexane) .

- HPLC : For challenging separations, reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties of this compound?

- Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and predict reactivity. The nitro group lowers LUMO energy, enhancing electrophilicity .

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., nitrophenyl moiety) for nucleophilic attack prediction .

- Solvent Effects : Use PCM models to simulate solvation effects on stability and tautomerism of the hydroxyl group .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Answer :

- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 1-(3-Chlorophenyl)cyclobutanecarbonitrile, δ 7.2–7.8 ppm for aromatic protons) .

- Dynamic NMR : Detect conformational flexibility in the cyclobutane ring (e.g., ring puckering at variable temperatures) .

- X-ray Diffraction : Resolve ambiguities in substituent orientation (e.g., nitro group coplanarity with the aromatic ring) .

Q. How can reaction yields be optimized during scale-up synthesis?

- Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(dppf)Cl₂) for coupling reactions; optimize ligand-to-metal ratios .

- Solvent Selection : Use DMF or acetonitrile for high-polarity intermediates; switch to toluene for nitro group stability at elevated temperatures .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track nitro group incorporation and adjust stoichiometry dynamically .

Q. What role does the nitro group play in modulating biological or catalytic activity?

- Answer :

- Electron-Withdrawing Effects : The nitro group enhances electrophilicity, making the compound a candidate for Michael acceptors or enzyme inhibitors .

- Redox Activity : Nitro-to-amine reduction (e.g., using Zn/HCl) generates reactive intermediates for downstream functionalization .

- Steric Effects : Ortho-nitro placement may hinder rotation, stabilizing specific conformers in protein-binding studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.